Ardma

Description

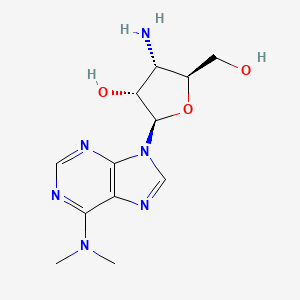

PUROMYCIN derivative that lacks the methoxyphenylalanyl group on the amine of the sugar ring. It is an antibiotic with antineoplastic properties and can cause nephrosis.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O3/c1-17(2)10-8-11(15-4-14-10)18(5-16-8)12-9(20)7(13)6(3-19)21-12/h4-7,9,12,19-20H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSMHWILUNYBFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859027 | |

| Record name | 9-(3-Amino-3-deoxypentofuranosyl)-N,N-dimethyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58-60-6 | |

| Record name | Aminonucleoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Core Mechanism of Ardma (Puromycin Aminonucleoside): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of Ardma, the aminonucleoside of puromycin (PAN). Widely utilized as a podocytotoxin in experimental models of nephrotic syndrome, PAN induces significant and specific injury to glomerular podocytes, the specialized epithelial cells essential for the integrity of the kidney's filtration barrier. Understanding the intricate cellular and signaling events triggered by PAN is crucial for research into proteinuric kidney diseases and the development of novel therapeutic interventions.

Molecular Mechanisms of Action: A Multi-faceted Assault on Podocyte Homeostasis

The primary target of PAN-induced nephrotoxicity is the podocyte. The ensuing damage is not the result of a single molecular event but rather a cascade of interconnected pathological processes, including endoplasmic reticulum (ER) stress, oxidative stress, disruption of the slit diaphragm, and rearrangement of the actin cytoskeleton.[1][2]

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response

PAN is a potent inducer of ER stress in podocytes.[1][3] The accumulation of unfolded or misfolded proteins in the ER lumen triggers the unfolded protein response (UPR), an adaptive mechanism that can ultimately lead to apoptosis if the stress is severe or prolonged.[1] PAN-induced ER stress is primarily mediated through the GRP78/BiP, activating transcription factor 6α (ATF6α), and caspase-12 pathways.[1][3] This stress response contributes significantly to podocyte apoptosis and the development of proteinuria.[3]

Oxidative Stress and DNA Damage

A key consequence of PAN-induced ER stress is the generation of reactive oxygen species (ROS), leading to a state of oxidative stress.[1][4] This increase in oxidative stress is a major driver of podocyte apoptosis.[1][3] Furthermore, ROS can inflict direct damage on cellular components, including DNA.[5] PAN-induced oxidant-dependent DNA damage in podocytes can lead to the activation of cell cycle checkpoints and subsequent cell cycle arrest, impairing the podocyte's ability to proliferate in response to injury.[5]

Disruption of the Slit Diaphragm

The slit diaphragm, a specialized cell-cell junction between adjacent podocyte foot processes, is critically affected by PAN. This is evidenced by significant alterations in the expression and localization of key slit diaphragm proteins, nephrin and podocin.[6][7] Following PAN administration, the protein levels of both nephrin and podocin are significantly decreased.[6] A characteristic early change is the alteration of podocin's localization from a continuous linear pattern to a discontinuous, dot-like pattern along the glomerular basement membrane.[6][7] This disruption of the slit diaphragm's molecular architecture is a direct cause of the breakdown of the glomerular filtration barrier and subsequent proteinuria.

Cytoskeletal Rearrangement

The intricate actin cytoskeleton of podocytes, which is essential for maintaining their unique foot process structure, is a primary target of PAN.[1][8][9] PAN induces a profound disorganization of the actin cytoskeleton, contributing to foot process effacement—a hallmark of podocyte injury.[1] This effect is linked to the downregulation of myosin-9, a motor protein involved in maintaining podocyte structural homeostasis.[8][9] Conversely, the upregulation of the intermediate filament protein nestin has been shown to protect podocytes from PAN-induced apoptosis by preserving the regular arrangement of the actin cytoskeleton.[10]

Key Signaling Pathways Implicated in PAN-Induced Podocyte Injury

The cellular damage orchestrated by PAN is mediated by the modulation of several critical intracellular signaling pathways.

PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a key regulator of cell survival and apoptosis, is inhibited by PAN.[1] The suppression of this anti-apoptotic pathway exacerbates PAN-induced ER stress and apoptosis in podocytes.[1]

TGF-β/Smad Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway, particularly the phosphorylation of Smad2/3, is upregulated in response to PAN-induced kidney injury.[11] This pathway is a known mediator of fibrosis and cellular injury in the kidney.

MAPK Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is activated by PAN and plays a crucial role in mediating ER stress-induced podocyte injury.[12] Inhibition of the p38 MAPK pathway has been shown to attenuate PAN-induced podocyte damage.[12]

TRPC5 Channels

Transient Receptor Potential Cation Channel 5 (TRPC5) is activated by PAN in podocytes.[13] This activation leads to an influx of calcium, which contributes to increased ROS production and the disruption of cytoskeletal proteins.[13] Pharmacological inhibition of TRPC5 channels has been demonstrated to be protective against PAN-induced podocyte injury.[13]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of PAN on podocytes.

| Parameter | Experimental System | Treatment | Time Point | Change | Reference |

| Nephrin Protein Level | Rat Kidney | PAN (120 mg/kg, s.c.) | Day 3 | Significant Decrease | [6] |

| Podocin Protein Level | Rat Kidney | PAN (120 mg/kg, s.c.) | Day 3 | Significant Decrease | [6] |

| Nephrin mRNA Level | Rat Kidney | PAN (120 mg/kg, s.c.) | Day 2 | Increased | [6] |

| Nephrin mRNA Level | Rat Kidney | PAN (120 mg/kg, s.c.) | Day 4 | Decreased | [6] |

| Podocin mRNA Level | Rat Kidney | PAN (120 mg/kg, s.c.) | - | No Significant Change | [6] |

Table 1: Effect of PAN on Slit Diaphragm Protein Expression.

| Cell Line | PAN Concentration | Assay | IC50 Value | Reference |

| Vector-transfected MDCK cells | Varied | Cytotoxicity | 48.9 ± 2.8 µM | [2] |

| PMAT-transfected MDCK cells | Varied | Cytotoxicity | 122.1 ± 14.5 µM | [2] |

Table 2: In Vitro Cytotoxicity of PAN.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of research findings. Below are representative protocols for key experiments cited in this guide.

In Vivo Model of PAN-Induced Nephrosis in Rats

-

Animal Model: Male Sprague-Dawley rats are typically used.[6]

-

Induction of Nephrosis: A single subcutaneous injection of puromycin aminonucleoside (120 mg/kg body weight) is administered.[6]

-

Monitoring: Animals are monitored for the development of proteinuria, which typically becomes significant by day 3 or 4 post-injection.[6]

-

Tissue Collection: Kidneys are harvested at various time points (e.g., day 1, 2, 3, 4, 7) for analysis.[6]

Cell Culture and Treatment

-

Cell Line: Conditionally immortalized mouse podocytes are a common in vitro model.[1]

-

Culture Conditions: Podocytes are cultured on collagen type I-coated flasks. For proliferation, they are maintained in the presence of 10 U/mL mouse recombinant γ-interferon at 33°C. To induce differentiation, cells are cultured at 37°C without γ-interferon for 10-14 days.[1]

-

PAN Treatment: Differentiated podocytes are treated with various concentrations of PAN for specified durations to study its effects on cellular processes like ER stress and apoptosis.[1][3]

Western Blotting for ER Stress Markers

-

Protein Extraction: Podocytes are lysed, and protein concentrations are determined.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against ER stress markers (e.g., ATF6α, caspase-12, GRP78/BiP).[3]

-

Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.[3]

Immunofluorescence for Podocin Localization

-

Tissue Preparation: Kidney sections are prepared for staining.

-

Staining: Sections are incubated with a primary antibody against podocin.[6]

-

Visualization: A fluorescently labeled secondary antibody is used for detection, and the localization of podocin is observed using a fluorescence microscope.[6]

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways and a typical experimental workflow involved in studying the effects of PAN.

Figure 1: Overview of the molecular mechanism of action of this compound (PAN) in podocytes.

Figure 2: Key signaling pathways modulated by this compound (PAN) in podocytes.

Figure 3: A representative experimental workflow for studying PAN-induced podocyte injury.

References

- 1. Puromycin aminonucleoside triggers apoptosis in podocytes by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. proteinabeads.com [proteinabeads.com]

- 3. Puromycin aminonucleoside triggers apoptosis in podocytes by inducing endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial Oxidative Stress and Cell Death in Podocytopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Puromycin aminonucleoside induces oxidant-dependent DNA damage in podocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nephrin and Podocin Expression Around the Onset of Puromycin Aminonucleoside Nephrosis [jstage.jst.go.jp]

- 7. Nephrin and podocin expression around the onset of puromycin aminonucleoside nephrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A vital role for myosin-9 in puromycin aminonucleoside-induced podocyte injury by affecting actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Upregulation of nestin protects podocytes from apoptosis induced by puromycin aminonucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Puromycin aminonucleoside‐induced podocyte injury is ameliorated by the Smad3 inhibitor SIS3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models [frontiersin.org]

Puromycin Aminonucleoside: A Technical Guide to its Chemical Structure, Properties, and Applications in Nephrotic Syndrome Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puromycin aminonucleoside (PAN) is a nucleoside antibiotic that serves as a critical tool in biomedical research, particularly in the study of kidney disease. As the aminonucleoside portion of puromycin, PAN selectively induces podocyte injury, leading to a well-established experimental model of nephrotic syndrome and focal segmental glomerulosclerosis (FSGS). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological actions of PAN. It details its mechanism of action in inducing podocyte apoptosis and disrupting the glomerular filtration barrier, with a focus on the key signaling pathways involved. Furthermore, this guide offers detailed experimental protocols for the induction of nephrotic syndrome in animal models and for in vitro studies of podocyte injury, providing researchers with the necessary information to effectively utilize PAN in their investigations.

Chemical Structure and Physicochemical Properties

Puromycin aminonucleoside, chemically known as 3'-amino-3'-deoxy-N,N-dimethyladenosine, is the structural component of the antibiotic puromycin, lacking the L-methionine moiety.[1] Its unique structure is central to its biological activity.

Table 1: Chemical Identifiers and Properties of Puromycin Aminonucleoside

| Property | Value | Reference(s) |

| IUPAC Name | (2R,3R,4S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol | |

| CAS Number | 58-60-6 | |

| Molecular Formula | C₁₂H₁₈N₆O₃ | |

| Molecular Weight | 294.31 g/mol | |

| Synonyms | PAN, Aminonucleoside, Stylomycin aminonucleoside |

Table 2: Physicochemical Properties of Puromycin Aminonucleoside

| Property | Value | Reference(s) |

| Appearance | White to off-white powder | |

| Melting Point | 215-216 °C | |

| Solubility | ||

| Water | Soluble (50 mg/mL) | [2] |

| DMSO | ≥ 32 mg/mL | [3] |

| Ethanol | Soluble | |

| Storage | 2-8°C | [2] |

Biological and Pharmacological Properties

The primary and most widely studied biological effect of puromycin aminonucleoside is its selective toxicity to glomerular podocytes.[4] This property has made it an invaluable tool for inducing experimental nephrotic syndrome, a condition characterized by heavy proteinuria, hypoalbuminemia, and edema.[5]

Unlike its parent compound, puromycin, PAN does not inhibit protein synthesis. Instead, its cytotoxicity is mediated through the induction of apoptosis and the disruption of the intricate cellular architecture of podocytes.[3] Key pharmacological effects include:

-

Podocyte Injury and Apoptosis: PAN induces programmed cell death in podocytes, a critical event in the pathogenesis of glomerulosclerosis.[6]

-

Disruption of the Actin Cytoskeleton: It causes reorganization and breakdown of the actin cytoskeleton in podocytes, leading to the effacement (flattening) of foot processes, a hallmark of nephrotic syndrome.[7]

-

Altered Slit Diaphragm Protein Expression: PAN treatment leads to a reduction and altered localization of key slit diaphragm proteins, such as nephrin and podocin, which are essential for maintaining the integrity of the glomerular filtration barrier.[8][9]

Mechanism of Action and Signaling Pathways

The molecular mechanisms underlying PAN-induced podocyte injury are complex and involve the activation of several signaling pathways, primarily revolving around cellular stress and apoptosis.

Endoplasmic Reticulum (ER) Stress Pathway

PAN is a potent inducer of ER stress in podocytes.[10][11] The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR), which, if prolonged, can lead to apoptosis. PAN has been shown to activate key mediators of the UPR, including activating transcription factor 6α (ATF6α) and caspase-12.[10]

Caption: PAN-induced ER stress and subsequent activation of apoptosis.

p53-Mediated Apoptosis

The tumor suppressor protein p53 plays a crucial role in PAN-induced podocyte apoptosis.[12][13] PAN treatment leads to the accumulation and activation of p53, which in turn upregulates the expression of pro-apoptotic target genes such as BAX, Noxa, and PUMA.[13] The deSUMOylation of p53 has been identified as a key regulatory step in this process.[12][13]

Caption: Activation of the p53 pathway by PAN leading to apoptosis.

Wnt/Planar Cell Polarity (PCP) Pathway

PAN has been shown to disrupt the Wnt/PCP signaling pathway, which is involved in maintaining the architecture of the podocyte cytoskeleton.[7] This disruption contributes to the observed changes in F-actin and synaptopodin distribution, leading to foot process effacement.[7]

Caption: Disruption of the Wnt/PCP pathway by PAN.

Experimental Protocols

In Vivo Model: Induction of Nephrotic Syndrome in Rats

This protocol describes the induction of nephrotic syndrome in rats using a single injection of puromycin aminonucleoside.

Materials:

-

Puromycin aminonucleoside (Sigma-Aldrich or equivalent)

-

Sterile 0.9% saline

-

Sprague-Dawley rats (male, 150-200 g)

-

Metabolic cages for urine collection

-

Assay kits for urinary protein and creatinine

Procedure:

-

Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment. House them in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to standard chow and water.

-

PAN Solution Preparation: Dissolve puromycin aminonucleoside in sterile 0.9% saline to a final concentration of 10 mg/mL. The solution should be freshly prepared before use.

-

Induction of Nephrosis: Administer a single intraperitoneal or subcutaneous injection of PAN at a dose of 100-150 mg/kg body weight.[5] A control group should receive an equivalent volume of sterile saline.

-

Monitoring: House the rats in metabolic cages for 24-hour urine collection at baseline and on subsequent days post-injection.

-

Assessment of Proteinuria: Measure the urinary protein concentration using a suitable method (e.g., Bradford assay) and creatinine concentration to normalize for urine output. A significant increase in the protein-to-creatinine ratio is indicative of nephrotic syndrome. Proteinuria typically develops within 4 to 7 days after PAN injection.[5]

-

Histological Analysis (Optional): At the end of the study period, euthanize the animals and collect the kidneys for histological analysis (e.g., H&E, PAS staining) and electron microscopy to assess glomerular morphology and podocyte foot process effacement.

Caption: Workflow for in vivo induction of nephrotic syndrome.

In Vitro Model: Induction of Podocyte Injury

This protocol details the induction of injury in cultured podocytes using puromycin aminonucleoside.

Materials:

-

Conditionally immortalized mouse or human podocyte cell line

-

Appropriate cell culture medium and supplements (e.g., RPMI-1640, FBS, penicillin/streptomycin)

-

Puromycin aminonucleoside

-

Phosphate-buffered saline (PBS)

-

Reagents for apoptosis assays (e.g., FITC-Annexin V/Propidium Iodide kit, TUNEL assay kit)

-

Reagents for immunofluorescence staining (e.g., paraformaldehyde, Triton X-100, primary and secondary antibodies)

Procedure:

-

Cell Culture: Culture podocytes under permissive conditions (e.g., 33°C with IFN-γ) to promote proliferation. To induce differentiation, transfer the cells to non-permissive conditions (e.g., 37°C without IFN-γ) for 10-14 days. Differentiated podocytes will exhibit a more mature, arborized morphology.

-

PAN Treatment: Once differentiated, treat the podocytes with varying concentrations of PAN (e.g., 10-100 µg/mL) for different time points (e.g., 24, 48, 72 hours).[6][14] A vehicle-treated control group (e.g., medium with saline) should be included.

-

Assessment of Apoptosis:

-

FITC-Annexin V/PI Staining: Harvest the cells and stain with FITC-Annexin V and Propidium Iodide according to the manufacturer's instructions. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[6]

-

TUNEL Assay: Perform the TUNEL assay on podocytes cultured on coverslips according to the manufacturer's protocol to detect DNA fragmentation, a hallmark of apoptosis.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer.

-

Incubate with primary antibodies against proteins of interest (e.g., nephrin, podocin, synaptopodin, F-actin) overnight at 4°C.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Mount the coverslips and visualize the cells using a fluorescence or confocal microscope to assess changes in protein expression, localization, and cytoskeletal organization.[6][7]

-

Caption: Workflow for in vitro induction of podocyte injury.

Conclusion

Puromycin aminonucleoside remains an indispensable tool for researchers investigating the pathophysiology of nephrotic syndrome and other proteinuric kidney diseases. Its ability to selectively target and injure podocytes provides a robust and reproducible model to study the molecular mechanisms of glomerular disease. This technical guide offers a comprehensive resource on the chemical and biological properties of PAN, along with detailed protocols to facilitate its effective use in both in vivo and in vitro experimental settings. A thorough understanding of the information presented herein will enable scientists and drug development professionals to advance our knowledge of podocyte biology and develop novel therapeutic strategies for kidney diseases.

References

- 1. The Role of miR-217-5p in the Puromycin Aminonucleoside-Induced Morphological Change of Podocytes | MDPI [mdpi.com]

- 2. Puromycin aminonucleoside 58-60-6 [sigmaaldrich.com]

- 3. Puromycin aminonucleoside | CAS:58-60-6 | Aminonucleoside portion of the antibiotic puromycin | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. apexbt.com [apexbt.com]

- 5. Pathophysiology of experimental nephrotic syndrome induced by puromycin aminonucleoside in rats. I. The role of proteinuria, hypoproteinemia, and renin-angiotensin-aldosterone system on sodium retention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Establishment of a podocyte cell injury model induced by puromycin aminonucleoside] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Astragaloside IV alleviates puromycin aminonucleoside-induced podocyte cytoskeleton injury through the Wnt/PCP pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nephrin and Podocin Expression Around the Onset of Puromycin Aminonucleoside Nephrosis [jstage.jst.go.jp]

- 9. Nephrin and podocin expression around the onset of puromycin aminonucleoside nephrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Puromycin aminonucleoside triggers apoptosis in podocytes by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Puromycin aminonucleoside triggers apoptosis in podocytes by inducing endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of p53 deSUMOylation Exacerbates Puromycin Aminonucleoside-Induced Apoptosis in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of p53 deSUMOylation exacerbates puromycin aminonucleoside-induced apoptosis in podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Puromycin aminonucleoside‐induced podocyte injury is ameliorated by the Smad3 inhibitor SIS3 - PMC [pmc.ncbi.nlm.nih.gov]

Aminonucleoside Puromycin (Ardma): A Technical Guide to its Discovery, History, and Application in Nephrotoxicity Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminonucleoside puromycin (Ardma), chemically known as 6-dimethylamino-9-(3'-amino-3'-deoxy-β-D-ribofuranosyl)purine, is the aminonucleoside portion of the antibiotic puromycin.[1] Unlike its parent compound, which inhibits protein synthesis, this compound's primary significance in the scientific community lies in its potent and selective nephrotoxic effects, particularly on glomerular podocytes.[2][3] This unique property has established this compound as an invaluable tool for inducing experimental nephrotic syndrome in animal models, providing a robust platform for investigating the pathophysiology of glomerular diseases, such as focal segmental glomerulosclerosis (FSGS) and minimal change disease.[2][3] This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and experimental applications of Aminonucleoside puromycin.

Discovery and History

The story of Aminonucleoside puromycin is intrinsically linked to its parent compound, puromycin, an antibiotic isolated from the bacterium Streptomyces alboniger.[1] Early studies on puromycin revealed that its in vivo metabolism leads to the formation of a nephrotoxic metabolite, which was identified as puromycin aminonucleoside.[1] This discovery marked a pivotal moment, shifting the focus of a segment of research from the antibiotic properties of puromycin to the specific nephrotoxic effects of its aminonucleoside derivative.

Seminal studies in the mid-20th century began to delineate the effects of this compound on renal function. Researchers observed that administration of this compound to rats induced a nephrotic syndrome characterized by massive proteinuria, hypoalbuminemia, and edema, closely mimicking the clinical presentation of human nephrotic syndrome.[3][4] These early investigations laid the groundwork for the development of the puromycin aminonucleoside nephrosis (PAN) model, which has since become a cornerstone of experimental nephrology.[3][4] A 1960 publication in the Journal of Medicinal and Pharmaceutical Chemistry detailed the synthesis of various puromycin analogues, including the aminonucleoside moiety, further enabling targeted research into its biological activities.

Chemical Synthesis

The chemical synthesis of Aminonucleoside puromycin (6-dimethylamino-9-(3'-amino-3'-deoxy-β-D-ribofuranosyl)purine) has been approached through various routes, often as part of broader investigations into puromycin and its analogues. A common strategy involves the modification of a suitable purine base and a protected ribofuranose derivative.

A generalized synthetic scheme can be outlined as follows:

-

Protection of the Ribose Moiety: Starting with a suitable D-ribose derivative, the hydroxyl groups at the 2' and 5' positions are protected to ensure regioselective introduction of the amino group at the 3' position.

-

Introduction of the Azido Group: The 3'-hydroxyl group is typically converted to a leaving group, followed by nucleophilic substitution with an azide source (e.g., sodium azide) to introduce the 3'-azido group. This is a key precursor to the 3'-amino group.

-

Glycosylation: The protected 3'-azido-3'-deoxyribofuranose is then coupled with a protected 6-dimethylaminopurine derivative.

-

Reduction of the Azido Group: The 3'-azido group is reduced to a 3'-amino group, commonly using methods such as catalytic hydrogenation.

-

Deprotection: Finally, the protecting groups on the ribose moiety are removed to yield the final product, Aminonucleoside puromycin.

A detailed, step-by-step synthesis protocol is a complex procedure requiring specialized knowledge in organic chemistry and is typically performed in a dedicated chemical synthesis laboratory.

Mechanism of Action: Podocyte Injury and Endoplasmic Reticulum Stress

The primary cellular target of this compound in the kidney is the glomerular podocyte, a highly specialized cell crucial for the integrity of the glomerular filtration barrier.[2] this compound's toxicity is not mediated by the inhibition of protein synthesis, which distinguishes it from puromycin.[5] Instead, it induces a cascade of events leading to podocyte injury, dysfunction, and apoptosis.[6][7]

The key mechanisms of this compound-induced podocyte injury include:

-

Disruption of the Actin Cytoskeleton: this compound leads to the disorganization of the intricate actin cytoskeleton of podocytes, resulting in the effacement (flattening) of their foot processes. This structural change compromises the slit diaphragm, a critical component of the filtration barrier, leading to proteinuria.[6]

-

Induction of Endoplasmic Reticulum (ER) Stress: A significant body of evidence points to the induction of ER stress as a central event in this compound-induced podocyte apoptosis.[6][7] this compound treatment leads to the upregulation of ER stress markers such as activating transcription factor 6α (ATF6α) and caspase-12 in a dose-dependent manner.[6][7] This is often preceded by an increase in the 78 kDa glucose-regulated protein (GRP78)/binding immunoglobulin protein (BiP).[6]

-

Induction of Oxidative Stress and Apoptosis: The ER stress triggered by this compound subsequently leads to an increase in oxidative stress, which in turn promotes apoptosis.[6][7] The apoptotic process is evidenced by the activation of caspases and can be detected using methods such as TUNEL and FACS analysis.[6]

The signaling pathways involved in this compound-induced podocyte apoptosis are complex and involve the interplay of various molecules. The diagram below illustrates a key pathway initiated by ER stress.

Data Presentation: Quantitative Effects of Aminonucleoside Puromycin

The following tables summarize quantitative data from various studies on the effects of Aminonucleoside puromycin in both in vivo and in vitro models.

Table 1: In Vivo Effects of Aminonucleoside Puromycin on Renal Function in Rats

| Parameter | Control | This compound Treatment | Time Point | Reference |

| Urinary Protein Excretion (mg/24h) | 5.1 ± 0.5 | 98.7 ± 59.8 | Day 63 | [4] |

| <10 | >200 | Day 7 | [8] | |

| 19.5 ± 4.4 | 183.9 ± 15.2 | Day 5 | ||

| Serum Albumin (g/dL) | 3.5 ± 0.1 | 2.1 ± 0.2 | Day 7 | [8] |

| Creatinine Clearance (mL/min) | 1.0 ± 0.1 | 0.4 ± 0.1 | Day 7 | [4] |

Table 2: In Vitro Effects of Aminonucleoside Puromycin on Podocytes

| Parameter | Control | This compound Treatment | Concentration | Time Point | Reference |

| Apoptotic Cells (%) | ~5% | ~30-40% | 50 µg/mL | 24 hours | [6] |

| 6.38 ± 0.50 | 38.01 ± 12.13 | 75 mg/L | 48 hours | ||

| IC50 (µM) | - | 48.9 ± 2.8 (vector-MDCK) | - | - | [9] |

| - | 122.1 ± 14.5 (PMAT-MDCK) | - | - | [9] | |

| ATF6α Expression (fold change) | 1 | ~3-4 | 50 µg/mL | 12 hours | [6] |

| Caspase-12 Expression (fold change) | 1 | ~2-3 | 50 µg/mL | 24 hours | [6] |

Experimental Protocols

Induction of Puromycin Aminonucleoside Nephrosis (PAN) in Rats

This protocol describes the induction of a nephrotic syndrome in rats, a widely used model for studying glomerular diseases.

Materials:

-

Puromycin Aminonucleoside (this compound)

-

Sterile 0.9% saline solution

-

Sprague-Dawley rats (male, 150-200g)

-

Metabolic cages for urine collection

-

Analytical equipment for measuring urinary protein and serum creatinine

Procedure:

-

Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to standard chow and water.

-

Preparation of this compound Solution: Dissolve this compound in sterile 0.9% saline to a final concentration of 10 mg/mL. The solution should be freshly prepared.

-

Induction of Nephrosis: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of this compound. A commonly used dosage is 150 mg/kg body weight for i.p. injection.[10] For a chronic model, repeated lower doses (e.g., 50 mg/kg) can be administered.[4][8]

-

Monitoring: House the rats in metabolic cages for 24-hour urine collection at baseline and at specified time points after this compound injection (e.g., days 3, 7, 14, and 28).

-

Sample Analysis: Measure urinary protein concentration (e.g., using the Bradford assay) and serum creatinine levels to assess the development of proteinuria and renal dysfunction.

-

Histological Analysis: At the end of the experiment, euthanize the animals and collect the kidneys for histological examination (e.g., PAS staining, electron microscopy) to assess glomerular injury.

In Vitro Podocyte Injury Model

This protocol outlines the procedure for inducing injury in cultured podocytes using this compound.

Materials:

-

Conditionally immortalized mouse or human podocyte cell line

-

Appropriate cell culture medium and supplements

-

Puromycin Aminonucleoside (this compound)

-

Phosphate-buffered saline (PBS)

-

Reagents for downstream analysis (e.g., Western blotting, apoptosis assays)

Procedure:

-

Cell Culture: Culture podocytes under permissive conditions to allow for proliferation. For differentiation, transfer the cells to non-permissive conditions (e.g., 37°C without interferon-γ) for 10-14 days.

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10, 50, 100 µg/mL).[11]

-

Incubation: Replace the normal culture medium with the this compound-containing medium and incubate the cells for the desired time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting and Analysis: After incubation, wash the cells with PBS and proceed with downstream analyses.

-

For Western Blotting: Lyse the cells in RIPA buffer, determine protein concentration, and perform SDS-PAGE and immunoblotting for proteins of interest (e.g., ATF6α, caspase-12, β-actin).

-

For Apoptosis Assays:

-

FACS Analysis: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify early and late apoptotic cells.

-

TUNEL Assay: Fix and permeabilize the cells, then perform the TUNEL assay according to the manufacturer's instructions to detect DNA fragmentation.

-

-

Western Blotting for ER Stress Markers

Procedure:

-

Protein Extraction: After this compound treatment, wash podocytes with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., anti-ATF6α, anti-caspase-12) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Aminonucleoside puromycin (this compound) has a rich history, evolving from a metabolic byproduct of an antibiotic to a cornerstone tool in renal research. Its specific toxicity towards glomerular podocytes provides a reliable and reproducible method for modeling nephrotic syndrome and studying the intricate mechanisms of glomerular injury. The induction of ER stress and subsequent apoptosis represents a key pathway in its mode of action. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of kidney disease, with the ultimate goal of developing novel therapeutic interventions.

References

- 1. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lb-agar-miller.com [lb-agar-miller.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Dietary Salt Restriction on Puromycin Aminonucleoside Nephrosis: Preliminary Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Puromycin aminonucleoside triggers apoptosis in podocytes by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Puromycin aminonucleoside triggers apoptosis in podocytes by inducing endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protection against puromycin aminonucleoside-induced chronic renal disease in the Wistar-Furth rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Association of Proteinuria with Urinary Concentration Defect in Puromycin Aminonucleoside Nephrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Nephrotoxin Puromycin Aminonucleoside Induces Injury in Kidney Organoids Differentiated from Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Nitric Oxide Synthase Inhibitor ADMA: A Comprehensive Technical Guide to its Impact on Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asymmetric dimethylarginine (ADMA) is an endogenous inhibitor of nitric oxide synthase (NOS), playing a critical role in the regulation of nitric oxide (NO) bioavailability. Elevated levels of ADMA are implicated in the pathogenesis of numerous cardiovascular and metabolic diseases through its modulation of key signaling pathways. This technical guide provides an in-depth exploration of the biological pathways affected by ADMA, detailing its mechanism of action, metabolic regulation, and the downstream consequences of NOS inhibition. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling cascades involved to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction to Asymmetric Dimethylarginine (ADMA)

ADMA is a naturally occurring amino acid derivative generated from the post-translational methylation of arginine residues within proteins by Protein Arginine Methyltransferases (PRMTs).[1][2][3][4] Following proteolysis, ADMA is released into the cytoplasm and circulation, where it acts as a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).[1][2][5][6][7] By competing with the NOS substrate, L-arginine, ADMA effectively reduces the synthesis of nitric oxide (NO), a pleiotropic signaling molecule with crucial roles in vasodilation, neurotransmission, and immune response.[1][2][8][9]

The primary enzyme responsible for the degradation of ADMA is dimethylarginine dimethylaminohydrolase (DDAH), which hydrolyzes ADMA to L-citrulline and dimethylamine.[1][3][4][5] The activity of DDAH is a critical determinant of intracellular and circulating ADMA concentrations.[4][5][10] Dysregulation of the PRMT/DDAH axis, leading to ADMA accumulation, is a hallmark of various pathological states, including hypercholesterolemia, hypertension, diabetes mellitus, and chronic renal failure.[3][6][8][9]

Core Signaling Pathway: The ADMA-NO Cascade

The central biological pathway affected by ADMA is the nitric oxide signaling cascade. The inhibition of NOS by ADMA has profound downstream effects on vascular homeostasis and other physiological processes.

Mechanism of NOS Inhibition

ADMA, sharing structural similarity with L-arginine, competes for the active site of NOS. This competitive inhibition reduces the enzymatic conversion of L-arginine to NO and L-citrulline. The accumulation of ADMA shifts the balance, favoring a state of reduced NO bioavailability.[1][2][5][7]

Downstream Effects of Reduced NO Bioavailability

The reduction in NO synthesis due to elevated ADMA leads to a cascade of pathophysiological events, primarily centered around endothelial dysfunction.[1][5][8][9]

-

Impaired Vasodilation: NO is a potent vasodilator. Its diminished production results in increased vascular tone and elevated blood pressure.[2]

-

Increased Platelet Aggregation: NO inhibits platelet adhesion and aggregation. Reduced NO levels can contribute to a prothrombotic state.

-

Enhanced Leukocyte Adhesion: NO normally suppresses the expression of adhesion molecules on the endothelial surface. A lack of NO promotes inflammation by allowing leukocytes to adhere to and infiltrate the vascular wall.

-

Smooth Muscle Cell Proliferation: NO inhibits the proliferation and migration of vascular smooth muscle cells, a key process in the development of atherosclerotic plaques.

-

Increased Oxidative Stress: Uncoupled eNOS, a state that can be promoted by ADMA, can produce superoxide instead of NO, contributing to oxidative stress.[11]

Key Biological Pathways Modulated by ADMA

Beyond the primary impact on the NO pathway, elevated ADMA levels influence a network of interconnected signaling cascades.

The DDAH/ADMA/NO Pathway in Vascular Homeostasis

The interplay between DDAH activity and ADMA levels is a critical regulator of vascular health.[10] Reduced DDAH activity, often a consequence of oxidative stress, leads to ADMA accumulation and subsequent endothelial dysfunction.[1][4] Conversely, upregulation of DDAH can enhance ADMA metabolism, restore NO production, and improve endothelial function.[1][10] This pathway is a key therapeutic target for cardiovascular diseases.[4]

RhoA/Rho-Kinase (ROCK) Pathway

Recent evidence indicates that the DDAH/ADMA pathway intersects with the RhoA/ROCK signaling cascade, which is involved in regulating cell motility and angiogenesis.[10] ADMA-mediated inhibition of NO production leads to the activation of RhoA. Activated RhoA, in turn, activates ROCK, which promotes stress fiber formation and reduces endothelial cell motility and angiogenesis.[10]

Gene Expression

Studies have shown that ADMA can modulate the expression of numerous genes in endothelial cells.[12][13] These transcriptional changes can affect a wide range of cellular processes, including cell cycle regulation, proliferation, and DNA repair.[14] Notably, ADMA has been shown to influence the Bone Morphogenetic Protein (BMP) signaling pathway.[14]

Quantitative Data Summary

While specific quantitative data from a single "Ardma treatment" is not available due to the likely misspelling, the literature on ADMA provides a range of concentrations observed in health and disease.

| Parameter | Healthy Individuals (µmol/L) | Pathological Conditions (µmol/L) | Associated Conditions | Reference |

| Plasma ADMA | 0.4 - 1.0 | 1.45 - 4.0 | Renal failure, hypertension, heart failure, hypercholesterolemia | [12] |

| Plasma ADMA | ~0.5 | >0.5 | Chronic kidney disease, cardiovascular disease | [15] |

| ADMA in acute congestive HF (Pre-treatment) | 0.66 ± 0.22 | [16] | ||

| ADMA in acute congestive HF (Post-treatment) | 0.75 ± 0.26 | [16] |

Experimental Protocols

The following are conceptual outlines for key experiments to investigate the effects of ADMA on biological pathways.

Measurement of ADMA and L-arginine Concentrations

Objective: To quantify the levels of ADMA and L-arginine in biological samples (plasma, cell culture media, tissue lysates).

Methodology: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification.

-

Sample Preparation: Deproteinization of plasma or cell lysates using acids (e.g., trichloroacetic acid) or organic solvents (e.g., methanol).

-

Derivatization: Pre-column derivatization with a fluorescent tag (e.g., o-phthaldialdehyde) is often required for fluorescence detection.

-

Chromatographic Separation: Separation of ADMA, symmetric dimethylarginine (SDMA), and L-arginine on a reverse-phase C18 column.

-

Detection and Quantification: Detection by a fluorescence detector or a mass spectrometer. Quantification is achieved by comparing the peak areas to a standard curve of known concentrations.

Assessment of NOS Activity

Objective: To measure the activity of NOS enzymes in cells or tissues.

Methodology: The conversion of [³H]-L-arginine to [³H]-L-citrulline is a classic and reliable method.

-

Sample Preparation: Homogenization of tissues or lysis of cells in a buffer containing necessary cofactors for NOS activity (NADPH, FAD, FMN, tetrahydrobiopterin).

-

Enzymatic Reaction: Incubation of the sample with [³H]-L-arginine.

-

Separation of Products: Separation of [³H]-L-citrulline from unreacted [³H]-L-arginine using cation-exchange chromatography.

-

Quantification: Measurement of the radioactivity of the eluted [³H]-L-citrulline using liquid scintillation counting.

Western Blot Analysis of Pathway Proteins

Objective: To determine the expression and phosphorylation status of key proteins in signaling pathways affected by ADMA (e.g., eNOS, Akt, RhoA).

Methodology:

-

Protein Extraction: Lysis of cells or tissues in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determination of protein concentration using a standard assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separation of proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer of separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Incubation of the membrane with primary antibodies specific for the target proteins (e.g., anti-eNOS, anti-phospho-eNOS Ser1177, anti-RhoA), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualization of protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations of Key Pathways and Workflows

ADMA Synthesis, Metabolism, and Action on NOS

Caption: ADMA synthesis, metabolism, and inhibitory action on nitric oxide synthase.

Experimental Workflow for Assessing ADMA Effects

Caption: Workflow for investigating the cellular effects of ADMA treatment.

Logical Relationship of ADMA and Endothelial Dysfunction

Caption: The causal chain from elevated ADMA to cardiovascular disease.

Conclusion

ADMA is a pivotal endogenous regulator of nitric oxide signaling, and its dysregulation is a common feature of many cardiovascular and metabolic diseases. A thorough understanding of the biological pathways affected by ADMA is essential for the development of novel therapeutic strategies aimed at restoring NO homeostasis. This guide provides a foundational understanding of the ADMA-NO axis, its downstream consequences, and the experimental approaches to further investigate its role in health and disease. The targeting of the DDAH/ADMA pathway holds significant promise for the future of cardiovascular medicine.

References

- 1. The Role of Asymmetric Dimethylarginine (ADMA) in Endothelial Dysfunction and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Asymmetric dimethylarginine (ADMA) as a target for pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacotherapies and their influence on asymmetric dimethylargine (ADMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Asymmetric dimethylarginine (ADMA) and cardiovascular disease: insights from prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. The Role of Asymmetric Dimethylarginine (ADMA) in Endothelial Dysfunction and Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The DDAH/ADMA pathway is a critical regulator of NO signalling in vascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ADMA in Vascular Disease: More than a Marker? | PLOS Medicine [journals.plos.org]

- 13. Toxic Dimethylarginines: Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cellular ADMA: regulation and action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Role of Asymmetric Dimethylarginine (ADMA) in Experimental Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Asymmetric dimethylarginine (ADMA) has emerged as a critical endogenous inhibitor of nitric oxide synthase (NOS), playing a pivotal role in the pathophysiology of a wide range of diseases. Its impact on endothelial dysfunction has positioned it as a key therapeutic target and a valuable biomarker in preclinical and clinical research. This technical guide provides an in-depth overview of the common experimental models in which ADMA is investigated, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Cardiovascular Disease Models

Elevated ADMA levels are strongly associated with various cardiovascular diseases, including hypertension, atherosclerosis, and heart failure.[1][2] Experimental models in this field are designed to mimic these conditions and investigate the causal role of ADMA.

Animal Models

Apolipoprotein E-deficient (ApoE-/-) Mice: These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, providing a robust model to study the role of ADMA in atherogenesis.[3]

Dahl Salt-Sensitive (DSS) Hypertensive Rats: This model is characterized by high levels of circulating ADMA and endothelial dysfunction, making it suitable for studying the pathological role of ADMA in hypertension.[4]

Transgenic Mice Overexpressing Dimethylarginine Dimethylaminohydrolase (DDAH): DDAH is the primary enzyme responsible for ADMA degradation. Mice overexpressing DDAH have reduced plasma ADMA levels, lower blood pressure, and are protected from vascular damage in various disease models.[1][5] Conversely, genetic or pharmacological disruption of DDAH leads to increased plasma ADMA, hypertension, and endothelial dysfunction.[1]

Quantitative Data from Cardiovascular Models

| Model | Key Findings | Reference ADMA Levels (Plasma) | Citation |

| ApoE-/- Mice | Increased plasma ADMA levels. | 1.79 ± 0.45 µmol/L (vs. 1.07 ± 0.08 µmol/L in wild-type) | [3] |

| DSS Hypertensive Rats | Administration of a recombinant DDAH significantly reduced blood pressure. | Vehicle: 187 ± 19 mm Hg vs. M-DDAH: 157 ± 23 mm Hg | [4] |

| DDAH Transgenic Mice | Reduced plasma ADMA levels by 50% and a 15-mm Hg reduction in systolic blood pressure. | Not specified | [5] |

Experimental Protocol: Induction of Hindlimb Ischemia in Mice

This protocol is frequently used to study angiogenesis and the impact of ADMA on vascular remodeling.

-

Anesthesia: Anesthetize C57BL/6J mice, ApoE-deficient mice, or DDAH transgenic mice with an appropriate anesthetic agent.

-

Surgical Procedure: Make a small incision in the skin of the upper-medial thigh. Ligate the femoral artery and its deep branch proximal to the popliteal artery.

-

Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.

-

Analysis: At predetermined time points (e.g., 3, 7, 14 days), euthanize the animals and harvest the ischemic and non-ischemic limb tissues.

-

Outcome Measures: Measure plasma and tissue ADMA levels using high-performance liquid chromatography (HPLC). Assess neovascularization by measuring capillary density (capillary index) in tissue sections. Evaluate NOS activity and DDAH expression using Western blotting.[3]

Signaling Pathway: ADMA-Mediated Endothelial Dysfunction

References

- 1. The Role of Asymmetric Dimethylarginine (ADMA) in Endothelial Dysfunction and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. ADMA regulates angiogenesis: genetic and metabolic evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific Lowering of Asymmetric Dimethylarginine by Pharmacological Dimethylarginine Dimethylaminohydrolase Improves Endothelial Function, Reduces Blood Pressure and Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

The Role of Adriamycin (ADR) in Inducing Nephrotic Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms and experimental models related to Adriamycin (ADR)-induced nephrotic syndrome. Adriamycin, a potent anthracycline antibiotic, is widely utilized in preclinical research to model nephrotic syndrome and study the underlying pathophysiology of glomerular diseases, particularly focal segmental glomerulosclerosis (FSGS). This document details the molecular pathways implicated in ADR nephrotoxicity, summarizes key quantitative data from relevant studies, and provides standardized experimental protocols.

Core Mechanism of ADR-Induced Nephrotic Syndrome: Podocyte Injury

The primary target of Adriamycin in the kidney is the podocyte, a specialized epithelial cell that forms a crucial component of the glomerular filtration barrier. ADR-induced injury to podocytes leads to the cardinal features of nephrotic syndrome: heavy proteinuria, hypoalbuminemia, edema, and hyperlipidemia.[1][2][3][4] The pathogenesis involves a cascade of events including direct cytotoxicity, induction of apoptosis, and disruption of the intricate podocyte architecture.

ADR administration leads to significant ultrastructural changes in the glomerulus, most notably the effacement of podocyte foot processes, which are essential for maintaining the integrity of the filtration slits.[5][6] This structural damage is preceded by a loss of glomerular polyanions, contributing to the breakdown of the charge-selective barrier of the glomerulus.[5]

Key Signaling Pathways in ADR Nephrotoxicity

Several interconnected signaling pathways are activated in response to Adriamycin, culminating in podocyte dysfunction and the clinical manifestations of nephrotic syndrome.

Oxidative Stress and Mitochondrial Dysfunction

A primary mechanism of ADR-induced podocyte damage is the generation of reactive oxygen species (ROS) and subsequent mitochondrial oxidative stress.[6] ADR treatment has been shown to cause a significant increase in ROS production in podocytes.[6] This oxidative stress precedes the downregulation of key structural proteins like plectin, suggesting it is an early event in the injury cascade.[6] Mitochondrial protective agents have been shown to ameliorate the detrimental effects of ADR, highlighting the central role of mitochondrial health.[6]

Caption: ADR-induced mitochondrial oxidative stress leading to podocyte injury.

Apoptosis and Cell Cycle Dysregulation

Adriamycin is a potent inducer of apoptosis in podocytes.[7][8] This programmed cell death is characterized by the activation of caspase-3 and an increased Bax/Bcl-2 ratio.[7][9] The apoptotic rate in cultured podocytes increases in a dose- and time-dependent manner following ADR exposure.[7] In addition to promoting apoptosis, ADR has been shown to inhibit podocyte proliferation.[9]

Caption: Key mediators of ADR-induced podocyte apoptosis.

TGF-β/Smad Signaling

The Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway is a critical mediator of fibrosis and cellular injury in the kidney.[10] In the context of ADR-induced nephropathy, this pathway is implicated in the progression of glomerulosclerosis. Studies have shown that ADR treatment can lead to an imbalance in Smad signaling, with increased expression of pro-fibrotic p-Smad2/3 and decreased expression of anti-fibrotic p-Smad1/5/8.[11]

Caption: TGF-β/Smad pathway in ADR-induced renal fibrosis.

Quantitative Data from Experimental Models

The following tables summarize key quantitative findings from studies utilizing ADR-induced nephrotic syndrome models.

Table 1: In Vitro Podocyte Injury Models

| Parameter | Control | ADR-Treated | Fold Change/Percentage | Reference |

| Apoptosis Rate (%) | ||||

| FITC-Annexin V/PI Staining | 1.94 | 6.13 (0.2 µg/ml) | 3.16-fold increase | [7] |

| 15.69 (0.3 µg/ml) | 8.09-fold increase | [7] | ||

| 21.41 (0.4 µg/ml) | 11.04-fold increase | [7] | ||

| Protein Expression | ||||

| Synaptopodin mRNA | ~1.0 (relative) | ~0.4 (relative) | ~60% decrease | [9] |

| Nephrin mRNA | ~1.0 (relative) | ~0.5 (relative) | ~50% decrease | [9] |

| Plectin mRNA (0.5 µg/mL, 12h) | ~1.0 (relative) | ~0.5 (relative) | ~50% decrease | [6] |

| Plectin Protein (0.5 µg/mL, 12h) | ~1.0 (relative) | ~0.4 (relative) | ~60% decrease | [6] |

| Cell Viability | ||||

| CCK-8 Assay | ~1.0 (OD) | ~0.6 (OD) | ~40% decrease | [9] |

Table 2: In Vivo Animal Models of ADR-Induced Nephrotic Syndrome

| Parameter | Control Group | ADR-Treated Group | Reference |

| Biochemical Parameters (Rat Model) | |||

| 24-h Urine Protein (mg) | 3.47 ± 0.55 | 27.17 ± 2.51 | [6] |

| Blood Urea Nitrogen (BUN) (mmol/L) | 7.59 ± 0.93 | 18.36 ± 2.98 | [6] |

| Serum Creatinine (SCr) (μmol/L) | 45.32 ± 4.66 | 117.03 ± 14.16 | [6] |

| Protein Expression (Rat Kidney Cortex) | |||

| Plectin | High | Significantly Decreased | [6] |

| WT1 | High | Significantly Decreased | [6] |

| Synaptopodin | High | Significantly Decreased | [6] |

| Desmin | Low | Significantly Increased | [6] |

| p-Integrin α6β4 | Low | Significantly Increased | [6] |

| p-FAK | Low | Significantly Increased | [6] |

| p-p38 | Low | Significantly Increased | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summarized protocols for inducing and assessing ADR nephropathy.

In Vitro Podocyte Injury Model

Objective: To induce and study ADR-mediated injury in cultured podocytes.

Cell Line: Conditionally immortalized mouse podocyte cell line (MPC5).

Protocol:

-

Cell Culture: Culture MPC5 cells under permissive conditions (33°C with 10 U/ml IFN-γ) for proliferation. For differentiation, transfer cells to non-permissive conditions (37°C without IFN-γ) for 10-14 days to allow the development of a mature podocyte phenotype.

-

ADR Treatment: Prepare a stock solution of Adriamycin hydrochloride in sterile water or PBS. Treat differentiated podocytes with varying concentrations of ADR (e.g., 0.2, 0.3, 0.4 µg/ml) for different time points (e.g., 12, 24 hours).[6][7] A control group should be treated with the vehicle alone.

-

Assessment of Injury:

-

Apoptosis: Utilize FITC-Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[7] Western blotting can be used to detect levels of cleaved caspase-3, Bax, and Bcl-2.[7][9]

-

Protein Expression: Analyze the expression of podocyte-specific markers (e.g., nephrin, synaptopodin, WT1) and other proteins of interest (e.g., plectin) using qRT-PCR and Western blotting.[6][9]

-

Cell Morphology and Cytoskeleton: Observe changes in cell morphology using phase-contrast microscopy. Stain for F-actin using FITC-labeled phalloidin to visualize cytoskeletal disorganization.[6]

-

Cell Viability: Perform a Cell Counting Kit-8 (CCK-8) assay to quantify cell viability.[9]

-

Caption: Workflow for in vitro ADR-induced podocyte injury studies.

In Vivo Adriamycin-Induced Nephropathy Model (Rat)

Objective: To establish a robust in vivo model of nephrotic syndrome that mimics human FSGS.

Animal Strain: Male Sprague-Dawley or Wistar rats (body weight 150-200 g).

Protocol:

-

ADR Injection: Administer a single intravenous (IV) injection of Adriamycin (e.g., 7.5 mg/kg body weight) via the tail vein.[5][6] Control animals receive an equivalent volume of saline.

-

Monitoring: House the animals in metabolic cages to allow for 24-hour urine collection at specified time points (e.g., weekly). Monitor body weight and general health status regularly.

-

Sample Collection: At the end of the experimental period (e.g., 4-8 weeks), euthanize the animals. Collect blood via cardiac puncture for serum analysis and perfuse the kidneys with cold PBS.

-

Assessment of Nephropathy:

-

Proteinuria: Measure urinary protein concentration using a standard assay (e.g., Bradford or BCA) to determine 24-hour protein excretion.

-

Renal Function: Measure serum creatinine and blood urea nitrogen (BUN) levels.

-

Histopathology: Fix one kidney in 10% formalin or 4% paraformaldehyde for paraffin embedding. Prepare sections for Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and Masson's trichrome staining to evaluate glomerular and tubulointerstitial injury.

-

Immunohistochemistry/Immunofluorescence: Use a portion of the kidney for frozen sections to perform immunostaining for relevant protein markers.[6]

-

Electron Microscopy: Fix small pieces of the renal cortex in glutaraldehyde for transmission electron microscopy (TEM) to examine ultrastructural changes, particularly podocyte foot process effacement.[6]

-

Molecular Analysis: Snap-freeze a portion of the renal cortex in liquid nitrogen for subsequent protein (Western blot) and RNA (qRT-PCR) extraction.[6]

-

Caption: Workflow for in vivo ADR-induced nephropathy model.

Conclusion

The Adriamycin-induced nephrotic syndrome model is an invaluable tool for investigating the molecular pathogenesis of podocyte injury and glomerular disease. A thorough understanding of the underlying signaling pathways, including those driven by oxidative stress, apoptosis, and pro-fibrotic factors, is essential for the development of novel therapeutic strategies. The standardized protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to address the challenges of nephrotic syndrome and other proteinuric kidney diseases.

References

- 1. Nephrotic Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. Nephrotic Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nephrotic Syndrome: Components, Connections, and Angiopoietin-Like 4–Related Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adriamycin-induced nephrotic syndrome in rats: sequence of pathologic events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plectin protects podocytes from adriamycin‐induced apoptosis and F‐actin cytoskeletal disruption through the integrin α6β4/FAK/p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Autophagy is activated to protect against podocyte injury in adriamycin-induced nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Adriamycin-induced podocyte injury via the Sema3A/TRPC5/Rac1 pathway [frontiersin.org]

- 9. The RNA binding protein hnRNPK protects against adriamycin-induced podocyte injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of the TGF-β/Smad signaling pathway in the transition from acute kidney injury to chronic kidney disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1, 25-dihydroxyvitamin D3 decreases adriamycin-induced podocyte apoptosis and loss [medsci.org]

Foundational Research on Puromycin Aminonucleoside's Cellular Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puromycin aminonucleoside (PAN) is a widely utilized nephrotoxic agent in experimental models of nephrotic syndrome, particularly those mimicking minimal change disease and focal segmental glomerulosclerosis (FSGS). Its primary cellular target is the glomerular podocyte, a terminally differentiated epithelial cell crucial for the integrity of the kidney's filtration barrier. This technical guide provides an in-depth overview of the foundational research on the cellular effects of PAN, with a focus on its molecular mechanisms of action, impact on key signaling pathways, and the resultant cellular pathologies. Detailed experimental protocols and quantitative data are presented to facilitate the design and execution of robust in vitro and in vivo studies.

Mechanism of Action and Primary Cellular Effects

Puromycin aminonucleoside exerts its cytotoxic effects on podocytes through a multi-pronged mechanism, culminating in structural and functional damage to the glomerulus. The key cellular consequences of PAN exposure include endoplasmic reticulum (ER) stress, oxidative stress, apoptosis, and disruption of the actin cytoskeleton.

Endoplasmic Reticulum Stress

PAN induces the accumulation of abnormal proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR). This leads to the upregulation of ER stress markers such as the 78 kDa glucose-regulated protein (GRP78/BiP), activating transcription factor (ATF) 6α, and caspase-12.[1][2][3][4] The sustained ER stress ultimately activates apoptotic pathways.

Oxidative Stress

PAN-induced cellular injury is strongly associated with the generation of reactive oxygen species (ROS).[5] This oxidative stress contributes to DNA damage, lipid peroxidation, and the activation of pro-apoptotic signaling cascades.[4][5]

Apoptosis

A significant consequence of PAN-induced cellular stress is the initiation of programmed cell death, or apoptosis, in podocytes.[1][2][3][4] This is a critical factor in the reduction of podocyte number, which is correlated with the progression to glomerulosclerosis.[5] The apoptotic cascade is triggered by both ER stress-mediated pathways (involving caspase-12) and oxidative stress.[1][2][4]

Actin Cytoskeleton Disruption

The intricate actin cytoskeleton of podocytes is essential for maintaining their unique foot process architecture. PAN disrupts this delicate structure, leading to foot process effacement, flattening, and detachment from the glomerular basement membrane.[2][6] This cytoskeletal disorganization is a direct cause of the breakdown of the filtration barrier and subsequent proteinuria.[2] PAN has been shown to downregulate the expression of myosin-9, a protein vital for maintaining the actin cytoskeleton's integrity in podocytes.[6]

Key Signaling Pathways Affected by Puromycin Aminonucleoside

The cellular effects of PAN are mediated by the perturbation of several critical signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.

Quantitative Data on the Cellular Effects of Puromycin Aminonucleoside

The following tables summarize key quantitative data from foundational studies on PAN's effects.

| Cell Line | Parameter | Concentration of PAN | Effect | Reference |

| Mouse Podocytes | ER Stress Markers (ATF6α, Caspase-12) | 50 µg/mL | Dose-dependent increase at 12 and 24 hours | [1][2] |

| Mouse Podocytes | GRP78/BiP | 50 µg/mL | Increased expression at 12 hours | [1][2] |

| Mouse Podocytes | Apoptosis (FACS and TUNEL assays) | 50 µg/mL | Significant concentration- and time-dependent increase | [1][2] |

| Vector-MDCK cells | IC50 | 48.9 ± 2.8 μM | 50% reduction in cell viability | |

| PMAT-transfected MDCK cells | IC50 | 122.1 ± 14.5 μM (pH 6.6) | 50% reduction in cell viability | |

| NIH/3T3 fibroblasts | IC50 | 3.96 µM | 50% reduction in cell viability |

| Animal Model | Parameter | PAN Dosage | Time Point | Effect | Reference |

| Sprague-Dawley Rats | Proteinuria | Single i.p. injection | Day 7 | Significant increase | |

| Wistar Rats | Proteinuria | 1.67 mg/100 g body weight daily | Day 6 | Significant increase | [1] |

| Wistar Rats | Serum Albumin | 1.67 mg/100 g body weight daily | Acute and Chronic | Significant decrease | [1] |

| Sprague-Dawley Rats | Podocin and Synaptopodin Expression | 50 mg/kg | Day 8 | Reduced abundance |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

In Vitro Model: Podocyte Culture and PAN Treatment

Protocol:

-

Cell Culture: Conditionally immortalized mouse podocytes are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and interferon-γ at 33°C.

-

Differentiation: To induce differentiation, cells are transferred to 37°C and cultured in medium without interferon-γ for 10-14 days.

-

PAN Treatment: Differentiated podocytes are treated with various concentrations of PAN (e.g., 50 µg/mL) for specified time periods (e.g., 12, 24, or 48 hours).[1][2]

Western Blotting for ER Stress Markers

Protocol:

-

Cell Lysis: After PAN treatment, podocytes are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against GRP78/BiP, ATF6α, and caspase-12.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for F-actin Staining

Protocol:

-

Cell Seeding and Treatment: Podocytes are grown on glass coverslips and treated with PAN as described above.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 5 minutes.

-

Staining: The actin cytoskeleton is stained with fluorescently labeled phalloidin for 30-60 minutes at room temperature.

-

Mounting and Imaging: Coverslips are mounted on glass slides using a mounting medium containing DAPI for nuclear counterstaining. Images are acquired using a fluorescence microscope.

Apoptosis Assays

Fluorescence-Activated Cell Sorting (FACS):

-

Cell Preparation: Both adherent and floating cells are collected after PAN treatment.

-

Staining: Cells are washed with PBS and resuspended in annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

Analysis: The percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells is quantified by flow cytometry.

TUNEL (Terminal deoxynucleotidyl transferase dUTp nick end labeling) Assay:

-

Cell Preparation: Podocytes are grown on coverslips and treated with PAN.

-

Fixation and Permeabilization: Cells are fixed and permeabilized as described for immunofluorescence.

-

Labeling: DNA fragmentation is detected by labeling the 3'-hydroxyl ends of DNA with fluorescently labeled dUTP using the terminal deoxynucleotidyl transferase enzyme, according to the manufacturer's protocol.

-

Imaging: The number of TUNEL-positive (apoptotic) cells is determined by fluorescence microscopy.

In Vivo Model: PAN-Induced Nephropathy in Rats

Protocol:

-

Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

-

PAN Administration: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of PAN is administered. Dosages can vary, for example, a single i.p. dose of 50 mg/kg or daily subcutaneous injections of 1.67 mg/100 g body weight.[1]

-

Monitoring: Body weight, urine protein excretion, and serum creatinine and albumin levels are monitored at regular intervals.

-

Tissue Collection: At the end of the experimental period (e.g., 7-14 days for acute models), kidneys are harvested for histological analysis (e.g., PAS staining), immunofluorescence, and electron microscopy to assess glomerular injury and podocyte effacement.

Conclusion

Puromycin aminonucleoside remains an indispensable tool in renal research, providing a robust and reproducible model of podocyte injury and nephrotic syndrome. A thorough understanding of its cellular and molecular effects, as outlined in this guide, is paramount for researchers aiming to investigate the pathogenesis of glomerular diseases and to develop novel therapeutic strategies. The detailed protocols provided herein serve as a valuable resource for establishing and standardizing experimental models to study the complex cellular responses to PAN-induced nephrotoxicity.

References

- 1. Experimentally induced puromycine aminonucleoside nephrosis (PAN) in rats: evaluation of angiogenic protein platelet-derived endothelial cell growth factor (PD-ECGF) expression in glomeruli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KoreaMed [koreamed.org]

- 3. Puromycin aminonucleoside triggers apoptosis in podocytes by inducing endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Puromycin aminonucleoside triggers apoptosis in podocytes by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Effect of Poria cocos on Puromycin Aminonucleoside-Induced Nephrotic Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Unable to Proceed: No Publicly Available Toxicological Data for "Ardma"

Initial Search and Findings

Following a comprehensive search for the in vitro toxicological profile of a substance identified as "Ardma," it has been determined that there is no publicly available scientific literature, toxicological data, or any mention of a compound with this name within the scope of biomedical research and drug development. The search queries included "this compound in vitro toxicity," "this compound toxicology," "this compound mechanism of action," and "this compound safety profile," none of which yielded relevant results for a specific substance.

This lack of information prevents the creation of a factually accurate technical guide or whitepaper as requested. The core requirements, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, are contingent on the existence of this foundational data.

Possible Explanations for the Lack of Data

There are several potential reasons for the absence of information on "this compound":

-

Proprietary or Pre-clinical Codename: "this compound" may be an internal codename for a compound that is in the very early stages of development and has not yet been disclosed in publications or public databases.

-

Novel or Obscure Compound: It could be a very new or niche compound with research that has not yet been published.

-

Misspelling or Alternative Nomenclature: The provided name may be a misspelling of a different substance, or an alternative name that is not widely used.

Proposed Alternative: A Template for a Toxicological Profile